N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide
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Overview
Description
N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound features a dimethylamino group attached to a propyl chain, which is further connected to a sulfanylacetamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of a sulfanylacetamide group.
N,N-Dimethyl-1,3-propanediamine: Contains a similar dimethylamino propyl chain but lacks the sulfanylacetamide moiety.
Uniqueness
N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide is unique due to the presence of both the dimethylamino and sulfanylacetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
63517-85-1 |
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Molecular Formula |
C7H16N2OS |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C7H16N2OS/c1-9(2)5-3-4-8-7(10)6-11/h11H,3-6H2,1-2H3,(H,8,10) |
InChI Key |
MHKFUNCUEGZDLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)CS |
Origin of Product |
United States |
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